

# An In-depth Technical Guide to the Physicochemical Properties of Crystalline Maltitol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of crystalline **maltitol**, a widely used excipient in the pharmaceutical and food industries. The information is presented to support research, development, and formulation activities.

## **General Characteristics**

Crystalline **maltitol** (4-O-α-D-glucopyranosyl-D-glucitol) is a disaccharide sugar alcohol (polyol) produced by the hydrogenation of maltose obtained from starch.[1] It occurs as a white, odorless, sweet-tasting, anhydrous crystalline powder.[2][3] Its crystal structure is orthorhombic.[2][3] Due to its structural similarity to sucrose, **maltitol** is often used as a sugar substitute, offering comparable sweetness and bulking properties with reduced caloric value and non-cariogenic characteristics.[1][4]

# **Quantitative Physicochemical Data**

The key physicochemical properties of crystalline **maltitol** are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Thermal Properties of Crystalline Maltitol



Property	Value	References
Molecular Formula	C12H24O11	[5]
Molecular Weight	344.31 g/mol	[4][5]
Melting Point	148–151 °C	[2][6]
Heat of Solution	-16.3 cal/g	[4]
Crystal Density	1.6238 g/cm³ (calculated)	[2]
Bulk Density	0.79 g/cm <sup>3</sup>	[2]
Tapped Density	0.95 g/cm <sup>3</sup>	[2]
Sweetness (relative to sucrose)	~90%	[1][4]

Table 2: Solubility and Hygroscopicity of Crystalline Maltitol

Property	Value	Conditions	References
Solubility in Water	Freely soluble	-	[2]
60 g/100 g solution	25 °C	[7]	_
200 g/100 mL water	37 °C		
Solubility in Ethanol	Slightly soluble	-	[3][6]
Solubility in Methanol	Insoluble	-	[8]
Hygroscopicity	Low; absorbs moisture at ≥89% RH	20 °C	[2][6]
Absorbs moisture at ≥82% RH	40 °C	[4]	

# **Experimental Protocols**

This section outlines the detailed methodologies for determining the key physicochemical properties of crystalline **maltitol**, based on standard pharmaceutical testing procedures.



# Melting Point Determination (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a standard method for determining the melting point and heat of fusion of crystalline materials.

#### Methodology:

- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
- Sample Preparation: Accurately weigh 2-10 mg of crystalline maltitol into an aluminum DSC pan. The sample should be a fine powder to ensure good thermal contact. Crimp the pan with a lid.
- Analysis Conditions:
  - Place the sealed sample pan and an empty reference pan into the DSC cell.
  - Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
  - Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).
  - Heat the sample at a constant rate, typically 10 °C/min, to a temperature above the melting point (e.g., 200 °C).
- Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

# **Crystal Structure Analysis (X-ray Powder Diffraction)**



X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to identify the crystalline phases present in a solid material and to determine its degree of crystallinity.

#### Methodology:

- Sample Preparation: Gently grind the crystalline **maltitol** to a fine, uniform powder to ensure a random orientation of the crystallites. Pack the powder into a sample holder, ensuring a flat, smooth surface.
- Instrument Setup:
  - Use a diffractometer with a copper X-ray source (Cu K $\alpha$  radiation,  $\lambda = 1.5406$  Å).
  - Set the instrument parameters, such as voltage and current, according to the manufacturer's recommendations (e.g., 40 kV and 40 mA).
- Data Collection:
  - Scan the sample over a 2θ range of approximately 5° to 40°.
  - Use a step size of 0.02° and a scan speed of 1-2°/min.
- Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a unique
  "fingerprint" of the crystalline solid. The positions and intensities of the diffraction peaks can
  be compared to reference patterns to confirm the identity and crystal form (orthorhombic for
  maltitol).

# **Solubility Determination (Shake-Flask Method)**

The shake-flask method is a standard technique for determining the equilibrium solubility of a solid in a solvent.

#### Methodology:

• Preparation: Add an excess amount of crystalline **maltitol** to a known volume of the solvent (e.g., purified water, ethanol) in a sealed flask.



- Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration using a membrane filter that does not adsorb the solute.
- Concentration Analysis: Accurately dilute a known volume of the clear, saturated solution.
   Determine the concentration of maltitol in the diluted solution using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with a refractive index detector.
- Calculation: Calculate the original concentration in the saturated solution to determine the solubility at the specified temperature.

# **Hygroscopicity Assessment (Dynamic Vapor Sorption)**

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures how quickly and how much of a solvent is absorbed by a sample by varying the vapor concentration surrounding the sample and measuring the change in mass.

#### Methodology:

- Sample Preparation: Place a known mass (e.g., 10-20 mg) of crystalline maltitol onto the DVS instrument's microbalance.
- Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity, RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved.
- Sorption/Desorption Isotherm:
  - Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).
  - At each step, monitor the change in sample mass until equilibrium is reached (i.e., the rate of mass change is below a set threshold).



- After reaching the maximum RH, decrease the humidity in the same stepwise manner back to 0% RH to obtain the desorption isotherm.
- Data Analysis: Plot the percentage change in mass against the relative humidity to generate
  a sorption-desorption isotherm. The hygroscopicity is evaluated based on the amount of
  water absorbed at different humidity levels.

# **Process and Metabolic Pathways**

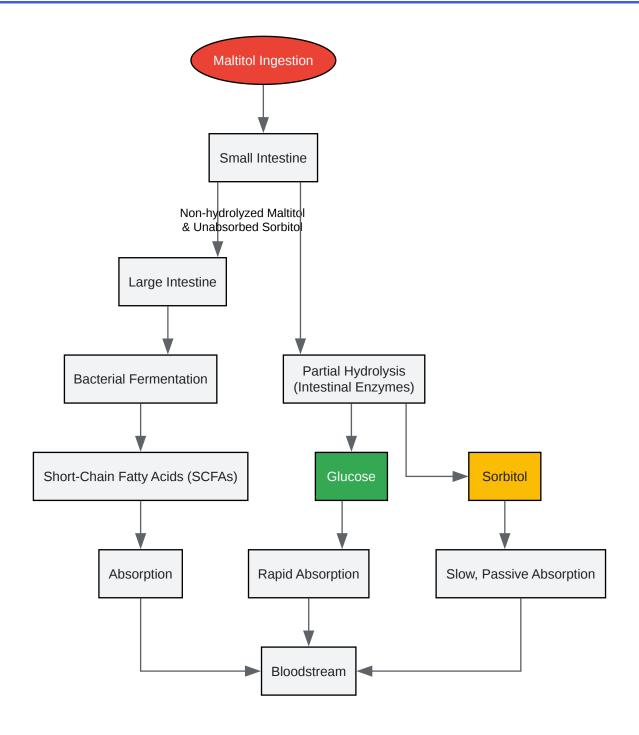
The following diagrams illustrate the manufacturing process of crystalline **maltitol** and its metabolic pathway in the human body.



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Caption: Manufacturing workflow for crystalline maltitol.





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Caption: Metabolic pathway of **maltitol** in the human body.

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